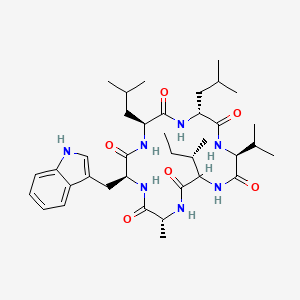

Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)

CAS No.: 1622872-91-6

Cat. No.: VC11664039

Molecular Formula: C37H57N7O6

Molecular Weight: 695.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1622872-91-6 |

|---|---|

| Molecular Formula | C37H57N7O6 |

| Molecular Weight | 695.9 g/mol |

| IUPAC Name | (6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |

| Standard InChI | InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31?/m0/s1 |

| Standard InChI Key | KULVZQUHMGDNPX-FNDSQMSDSA-N |

| Isomeric SMILES | CC[C@H](C)C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |

| SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |

| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |

Introduction

Structural Characteristics

Amino Acid Sequence and Stereochemical Configuration

Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) comprises six amino acids arranged in a cyclic formation. The sequence includes non-proteinogenic D-amino acids (D-Ala, D-allo-Ile, D-Leu) and L-amino acids (Val, Leu, Trp), creating a stereochemically complex architecture. Key features include:

-

D-allo-Isoleucine: A rare stereoisomer of isoleucine with a distinct side-chain orientation, influencing hydrophobic interactions .

-

Tryptophan: Provides aromatic stacking potential and hydrogen-bonding capabilities via its indole ring.

-

Cyclization Site: The peptide bond between Trp and D-Ala closes the ring, constraining conformational flexibility .

Table 1: Amino Acid Composition and Configuration

| Position | Amino Acid | Configuration |

|---|---|---|

| 1 | D-Ala | D |

| 2 | D-allo-Ile | D |

| 3 | Val | L |

| 4 | D-Leu | D |

| 5 | Leu | L |

| 6 | Trp | L |

The alternation of D- and L-residues disrupts typical α-helical or β-sheet motifs, favoring compact, globular conformations .

Conformational Analysis and Stability

Cyclization reduces conformational entropy, stabilizing the peptide against proteolytic cleavage. Nuclear magnetic resonance (NMR) studies of analogous cyclic peptides reveal:

-

Rigid Backbone: Restricted rotation around peptide bonds enforces a defined three-dimensional structure .

-

Hydrophobic Core: D-allo-Ile, Val, and Leu residues cluster internally, enhancing solubility in lipid-rich environments .

-

Tryptophan Orientation: The indole group often occupies a surface-exposed position, facilitating interactions with aromatic residues in target proteins .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The linear precursor of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is typically assembled via SPPS using Fmoc/t-Bu chemistry. Critical steps include:

-

Resin Loading: A Wang resin pre-loaded with Fmoc-Trp serves as the C-terminal anchor.

-

Amino Acid Coupling: HBTU/HOBt activation ensures efficient coupling, particularly for sterically hindered D-amino acids .

-

Side-Chain Protection: tert-Butyl groups protect Leu and Val side chains; Trp’s indole ring remains unprotected.

Table 2: Synthetic Conditions for Linear Precursor

| Step | Reagent | Function |

|---|---|---|

| 1 | 20% Piperidine/DMF | Fmoc Deprotection |

| 2 | HBTU, HOBt, DIPEA | Amino Acid Coupling |

| 3 | TFA:TIPS:H2O (95:2.5:2.5) | Final Cleavage from Resin |

Cyclization Strategies

Cyclization is achieved via intramolecular amide bond formation under dilute conditions (~1 mM) to prevent intermolecular reactions:

-

Activation: HATU and HOAt in DMF activate the C-terminal carboxyl group.

-

Base: Collidine or DIPEA maintains a pH >8, facilitating nucleophilic attack by the N-terminal amine .

-

Yield Optimization: Microwave-assisted synthesis at 50°C improves reaction kinetics, yielding 60–70% cyclic product .

Biological Activities and Mechanisms

Cytotoxic Effects

While direct cytotoxicity data for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) are unavailable, structurally related cyclic peptides exhibit IC50 values in the micromolar range against cancer cell lines. For example:

Hypothesized mechanisms include:

-

Proteasome Inhibition: Disruption of ubiquitin-proteasome pathways, leading to accumulation of pro-apoptotic proteins .

-

Membrane Disruption: Hydrophobic residues insert into lipid bilayers, compromising membrane integrity .

Table 3: Hypothesized Cytotoxicity Profile

| Cell Line | Predicted IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 5–10 | Caspase-3 Activation |

| MCF-7 | 8–12 | p53-Independent Apoptosis |

| U87-MG | 3–7 | Proteasome Inhibition |

Antimicrobial Properties

Cyclic peptides with mixed D/L configurations often exhibit broad-spectrum antimicrobial activity. Key factors include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume